Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-
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Overview
Description
Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-: is a chemical compound with the molecular formula C12H14O2. It is used as an intermediate in the preparation of arylalkanoic acids, which are utilized as anti-inflammatory drugs.
Mechanism of Action
Target of Action
This compound belongs to the benzofuran class of compounds, which are known to interact with a wide range of biological targets .
Mode of Action
Benzofuran derivatives are known to exhibit a variety of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their observed biological effects.
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation in the case of anti-tumor activity .
Result of Action
Benzofuran derivatives are known to have a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- typically involves the reaction of 2-ethyl-2,3-dihydro-5-benzofuran with ethanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Halogens, nucleophiles, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-: Similar structure but lacks the ethyl group at the 2-position.
2-Acetylbenzofuran: Similar core structure but differs in the position and type of substituents.
Uniqueness
Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable as an intermediate in the synthesis of certain pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11-7-10-6-9(8(2)13)4-5-12(10)14-11/h4-6,11H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBLRLIFRIMESC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(O1)C=CC(=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613728 |
Source
|
Record name | 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58741-14-3 |
Source
|
Record name | 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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